molecular formula C4H10O<br>CH3CHOHCH2CH3<br>C4H10O B046777 2-Butanol CAS No. 78-92-2

2-Butanol

Cat. No.: B046777
CAS No.: 78-92-2
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
2-Butanol, also known as sec-butyl alcohol or 2-hydroxybutane, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). This compound exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces, saliva, and blood. This compound participates in a number of enzymatic reactions. In particular, this compound can be biosynthesized from butane. This compound can also be converted into sec-butyl butyrate. This compound has an odorless taste.
Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0° F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion.
Butan-2-ol is a secondary alcohol that is butane substituted by a hydroxy group at position 2. It derives from a hydride of a butane.

Scientific Research Applications

  • Combustion and Biofuels : 2-methylbutanol, closely related to 2-butanol, has been studied for its combustion properties, providing new data on ignition delay times and flame speeds, which are crucial for developing next-generation biofuels (Park et al., 2015).

  • Vehicle Emissions : Bio-butanol, including this compound, has potential to reduce vehicle emissions, improve air quality, and decrease reliance on non-renewable resources (Zhen, Yang, & Liu, 2020).

  • Engine Performance : Blending this compound with gasoline can stabilize combustion processes and reduce exhaust emissions in spark ignition engines (Yusri et al., 2016).

  • Reactivity Controlled Compression Ignition (RCCI) : The use of this compound/diesel blends in RCCI combustion modes in diesel engines has been shown to reduce NOx and PM emissions while increasing HC and CO emissions (Pan, Xin, Weiqiang, & Huang, 2017).

  • Biocommodity Chemicals : this compound and its precursor, butanone, have potential uses as biofuels and biocommodity chemicals, with studies indicating successful production in yeast (Ghiaci, Norbeck, & Larsson, 2014).

  • Metabolic Engineering : this compound is a promising biofuel with lower toxicity than n-butanol and isobutanol, and can be engineered in Klebsiella pneumoniae for production (Chen, Wu, Huang, & Liu, 2015).

  • Butanol as Fuel Additive : Butanol blended with conventional hydrocarbon fuels can increase fuel octane rating and power in spark-ignition engines (Merola, Valentino, Tornatore, & Marchitto, 2013).

  • Chemical Kinetic Combustion Model : A comprehensive chemical kinetic combustion model for all four butanol isomers, including this compound, has been developed to understand their combustion chemistry for use as bio-derived alternatives or blending agents for conventional fuels (Sarathy et al., 2012).

  • Bioprocess Design : Continuous production of butanol from glycerol using Clostridium pasteurianum can aid in designing bioprocesses for improved butanol production, relevant to this compound as well (Malaviya, Jang, & Lee, 2012).

  • Yeast Adaptation to Butanol Stress : Adaptations of Saccharomyces cerevisiae to butanol stress, including upregulation of proteins involved in mitochondrial ATP synthesizing machinery and glycerol biosynthesis, are beneficial for improved tolerance, relevant for this compound production (Ghiaci, Norbeck, & Larsson, 2013).

Mechanism of Action

Target of Action

The primary target of 2-Butanol is the NADP-dependent isopropanol dehydrogenase enzyme . This enzyme plays a crucial role in the metabolic processes of various organisms, particularly in the breakdown and utilization of isopropanol .

Mode of Action

This compound interacts with its target enzyme, NADP-dependent isopropanol dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the oxidation of this compound, leading to the production of 2-butanone . This interaction results in changes in the metabolic processes within the organism, particularly those involving the utilization of isopropanol .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the metabolic pathway for isopropanol . In this pathway, this compound is oxidized to 2-butanone by the action of NADP-dependent isopropanol dehydrogenase . This process can lead to the production of energy and other metabolites necessary for the organism’s survival and growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in metabolic processes. By serving as a substrate for NADP-dependent isopropanol dehydrogenase, this compound influences the metabolism of isopropanol, leading to the production of 2-butanone . This can have various downstream effects, potentially influencing energy production and other metabolic processes within the organism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the activity of NADP-dependent isopropanol dehydrogenase, thereby influencing the action of this compound . Additionally, factors such as pH, temperature, and the presence of other chemicals can also impact the stability and efficacy of this compound .

Safety and Hazards

2-Butanol is a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness . Prolonged and repeated contact may cause defatting and drying of the skin .

Biochemical Analysis

Biochemical Properties

2-Butanol interacts with several enzymes and proteins. One such enzyme is Butanol Dehydrogenase (BDH), which catalyzes the conversion of butanal to this compound . This interaction involves the NAD(P)H cofactor .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with the BDH enzyme, influencing its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

butan-2-ol
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InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3
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InChI Key

BTANRVKWQNVYAZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)O
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Molecular Formula

C4H10O, Array
Record name SEC-BUTYL ALCOHOL
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Related CAS

2269-22-9 (3Al salt)
Record name sec-Butyl alcohol
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DSSTOX Substance ID

DTXSID9021762
Record name 2-Butanol
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Molecular Weight

74.12 g/mol
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Physical Description

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor.
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Record name sec-Butyl alcohol
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Boiling Point

211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F
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Flash Point

75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c.
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Solubility

16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16%
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81
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Vapor Density

2.6 (Air= 1), Relative vapor density (air = 1): 2.55
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Vapor Pressure

12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg
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Color/Form

Colorless liquid

CAS No.

78-92-2
Record name SEC-BUTYL ALCOHOL
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Record name (±)-2-Butanol
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Record name 2-Butanol
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Record name 2-Butanol
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Record name 2-Butanol
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Record name 2-BUTANOL
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Record name SEC-BUTYL ALCOHOL
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Record name 2-Butanol
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Record name 2-BUTANOL
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Melting Point

-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F
Record name SEC-BUTYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8353
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Record name SEC-BUTYL ALCOHOL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674
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Record name 2-Butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011469
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-BUTANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112
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Record name sec-Butyl alcohol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Butanol
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2-Butanol
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2-Butanol
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